molecular formula C14H8N2O6S B8710086 9,10-Dihydro-9,10-dioxoanthracenediazonium hydrogen sulphate CAS No. 82-37-1

9,10-Dihydro-9,10-dioxoanthracenediazonium hydrogen sulphate

Cat. No. B8710086
CAS RN: 82-37-1
M. Wt: 332.29 g/mol
InChI Key: HUHDKWDLNBACFJ-UHFFFAOYSA-M
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Patent
US09376406B2

Procedure details

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite (993 mg, 14.4 mmol) was added with stirring to conc. H2SO4 (25 mL) at 30-40° C. over 10 min then stirred for an additional 30 min. Next 1-amino-2,4-dibromoanthraquinone (5.0 g, 13.1 mmol) was added over 15 min and the mixture was stirred overnight (16 h) at 50-55° C. The heated solution was poured directly over ice and the resulting yellow precipitate was filtered, washed with cold water, and a 1:1 mixture of ethanol-ether. The moist anthraquinonediazonium hydrogensulfate was added to a solution of NaN3 (1.37 g, 21.0 mmol) in water (25 mL) and stirred overnight (16 h). The light orange solid was filtered off and washed with water followed by a 9:1 mixture of acetone-water. The moist azide was suspended in toluene (40 mL) and heated to 70° C. with stirring. Water and acetone were slowly distilled (using a Dean-Stark apparatus) over a 12 h period. The yellow-orange crystals were filtered and washed with methanol to give 3.78 g (76%) of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. 1H NMR (500 MHz, CDCl3) δ 8.44 (d, J=7.8 Hz, 1H), 8.07 (d, J=7.4 Hz, 1H), 7.97 (s, 1H), 7.80 (t, J=7.0 Hz, 1H), 7.71 (t, J=7.4 Hz, 1H). Reference: Sutter, P; Weis, C. D. J. Heterocyclic Chem. 1982, 19, 997-1011.
[Compound]
Name
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite
Quantity
993 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.37 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[NH2:6][C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12](=[O:22])[C:11]=2[C:10]([Br:23])=[CH:9][C:8]=1[Br:24].S([O-])(O)(=O)=O.C1([N+]#N)C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.[N-]=[N+]=[N-].[Na+]>O>[Br:24][C:8]1[C:7]2=[N:6][O:21][C:19]3=[C:20]2[C:11]([C:12](=[O:22])[C:13]2[C:18]3=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:10]([Br:23])[CH:9]=1 |f:2.3,4.5|

Inputs

Step One
Name
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite
Quantity
993 mg
Type
reactant
Smiles
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N
Name
Quantity
1.37 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
then stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight (16 h) at 50-55° C
Duration
16 h
ADDITION
Type
ADDITION
Details
The heated solution was poured directly over ice
FILTRATION
Type
FILTRATION
Details
the resulting yellow precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
ADDITION
Type
ADDITION
Details
a 1:1 mixture of ethanol-ether
STIRRING
Type
STIRRING
Details
stirred overnight (16 h)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The light orange solid was filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
followed by a 9:1 mixture of acetone-water
STIRRING
Type
STIRRING
Details
with stirring
DISTILLATION
Type
DISTILLATION
Details
Water and acetone were slowly distilled (
CUSTOM
Type
CUSTOM
Details
over a 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The yellow-orange crystals were filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C2C(C3=CC=CC=C3C3=C2C1=NO3)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.